molecular formula C63H113N11O12 B1665226 Alisporivir CAS No. 254435-95-5

Alisporivir

Numéro de catalogue B1665226
Numéro CAS: 254435-95-5
Poids moléculaire: 1216.6 g/mol
Clé InChI: OLROWHGDTNFZBH-XEMWPYQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alisporivir (INN), or Debio 025, DEB025, (or UNIL-025) is a cyclophilin inhibitor . Its structure is reminiscent of, and synthesized from ciclosporin . It inhibits cyclophilin A . Alisporivir is not immunosuppressive . It is being researched for potential use in the treatment of hepatitis C .


Synthesis Analysis

Alisporivir is a nonimmunosuppressive analogue of cyclosporine A with potent cyclophilin inhibition properties . Its structure is reminiscent of, and synthesized from ciclosporin .


Molecular Structure Analysis

The molecular formula of Alisporivir is C63H113N11O12 . Its average mass is 1216.638 Da and its monoisotopic mass is 1215.857056 Da .


Chemical Reactions Analysis

Alisporivir has shown strong antiviral and cytoprotective properties in various models of coronavirus infection, including SARS-CoV-2 .


Physical And Chemical Properties Analysis

Alisporivir is a solid compound . It has a solubility of ≥ 90 mg/mL in DMSO . It should be stored at -20°C in a sealed condition .

Applications De Recherche Scientifique

Hepatitis C Virus Treatment

Alisporivir (Debio-025) is a non-immunosuppressive cyclophilin inhibitor showing promise in treating Hepatitis C Virus (HCV). It inhibits HCV replication by neutralizing the peptidyl-prolyl isomerase activity of cyclophilin A, a crucial host factor in the HCV life cycle. Alisporivir also prevents HCV protein-mediated mitochondrial dysfunction, protecting against the decrease in cell respiration and overproduction of reactive oxygen species caused by HCV. Clinical trials have explored its potential in patients with chronic hepatitis C, indicating its effectiveness and safety, especially in interferon-free therapies (Quarato et al., 2012), (Pawlotsky et al., 2015).

COVID-19 Treatment

Alisporivir has been suggested as a potential treatment for COVID-19, due to its strong cyclophilin inhibition properties, which are essential for the lifecycle of many coronaviruses, including SARS-CoV and MERS-CoV. Preclinical data show that alisporivir has strong antiviral and cytoprotective properties against coronavirus infection, including SARS-CoV-2. A phase 2 trial is proposed to assess its efficacy in patients with SARS-CoV-2 infection (Pawlotsky, 2020), (Softic et al., 2020).

Ebola Virus Research

Studies have assessed alisporivir's effects on Ebola virus (EBOV) strains. It was observed to have a modest antiviral effect against contemporary EBOV strains in tissue culture but not against historical strains, suggesting that EBOV replication may not depend on cyclophilin A (Chiramel et al., 2016).

HIV-1 Resistance Research

Alisporivir has been studied in the context of HIV-1 resistance. It has been shown that specific amino acid polymorphisms in the HIV-1 capsid protein, particularly in the CypA-binding loop, correlate with resistance to alisporivir. This research helps in understanding the mechanisms of resistance and the role of cyclophilin A in HIV-1 replication (Gallay et al., 2013).

Diabetic Cardiomyopathy

Alisporivir has been evaluated for its effects on mitochondrial dysfunction in the heart tissue of diabetic mice. It was found to alleviate diabetes-induced abnormalities in mitochondrial ultrastructure and function, suggesting a potential role in treating diabetic cardiomyopathy (Belosludtseva et al., 2021).

Viral Kinetics Modeling

Alisporivir has been the subject of pharmacokinetic and viral kinetic modeling studies to optimize its dosing and predict treatment outcomes in HCV-infected patients. Such modeling is crucial for anticipating virologic response and enhancing the effectiveness of alisporivir-based therapies (Nguyen et al., 2014), (Guedj et al., 2014).

Drug-Drug Interaction Assessment

Physiologically based pharmacokinetic modeling has been used to assess the magnitude of drug-drug interactions involving alisporivir. This approach integrates in vitro data with clinical findings to understand how alisporivir interacts with other drugs, which is essential for safe and effective use in combination therapies (Xia et al., 2014).

Safety And Hazards

Alisporivir is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Alisporivir is being researched for potential use in the treatment of COVID-19 . It is suggested that alisporivir should be tested without delay on both virological and clinical endpoints in patients with or at risk of severe forms of SARS-CoV-2 infection . A Phase II trial is underway to evaluate the efficacy and safety of Alisporivir for the treatment of early stage, hospitalised COVID-19 patients .

Propriétés

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLROWHGDTNFZBH-XEMWPYQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027752
Record name Alisporivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1216.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alisporivir

CAS RN

254435-95-5
Record name Alisporivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254435955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alisporivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alisporivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)â??25,30â??diethyl-33â??[(1R,2R,4E)â??1-hydroxy-2â??methylhexâ??4â??enâ??1â??yl]-1,4,7,10,12,15,19,27,28â??nonamethyl-6,9,18â??tris(2â??methylpropyl)-3,21,24â??tri(propanâ??2â??yl)-1,4,7,10,13,16,19,22,25,28,31â??undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32â??undecone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALISPORIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBP9099AA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisporivir
Reactant of Route 2
Alisporivir
Reactant of Route 3
Alisporivir
Reactant of Route 4
Alisporivir
Reactant of Route 5
Alisporivir
Reactant of Route 6
Alisporivir

Citations

For This Compound
1,670
Citations
PA Gallay, K Lin - Drug design, development and therapy, 2013 - Taylor & Francis
… Alisporivir has an excellent pharmacokinetic and safety profile. Phase I and II clinical … that alisporivir causes a dramatic reduction in viral loads in HCV-infected patients. Alisporivir was …
Number of citations: 119 www.tandfonline.com
R Flisiak, J Jaroszewicz, I Flisiak… - Expert opinion on …, 2012 - Taylor & Francis
Introduction: There are two classes of anti-hepatitis C virus (HCV) agents currently in development: direct-acting antivirals (DAA) and host-targeting antivirals (HTA). Cyclophilin inhibitor …
Number of citations: 55 www.tandfonline.com
C Stanciu, A Trifan, C Muzica… - Expert Opinion on …, 2019 - Taylor & Francis
Introduction: Alisporivir (ALV) (previously known as Debio 025) is a potent, pangenotypic host-targeting antiviral oral agent acting on cyclophilin A, which is necessary for HCV …
Number of citations: 31 www.tandfonline.com
L Softic, R Brillet, F Berry, N Ahnou… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… In vitro, alisporivir inhibits the replication of HCoV-229E, … to assess the antiviral properties of alisporivir against SARS-CoV-2, … of increasing concentrations of alisporivir was measured in …
Number of citations: 57 journals.asm.org
JM Pawlotsky - Clinical Infectious Diseases, 2020 - academic.oup.com
… combination of alisporivir and ribavirin … alisporivir in the reported cases has not been formally established, especially since no case has occurred with alisporivir alone or with alisporivir …
Number of citations: 23 academic.oup.com
AH De Wilde, D Falzarano, JC Zevenhoven-Dobbe… - Virus research, 2017 - Elsevier
Currently, there is no registered treatment for infections with emerging zoonotic coronaviruses like SARS- and MERS-coronavirus. We here report that in cultured cells low-micromolar …
Number of citations: 82 www.sciencedirect.com
L Coelmont, X Hanoulle, U Chatterji, C Berger… - PloS one, 2010 - journals.plos.org
DEB025/Debio 025 (Alisporivir) is a cyclophilin (Cyp)-binding molecule with potent anti-hepatitis C virus (HCV) activity both in vitro and in vivo. It is currently being evaluated in phase II …
Number of citations: 215 journals.plos.org
J Guedj, J Yu, M Levi, B Li, S Kern, NV Naoumov… - …, 2014 - Wiley Online Library
Alisporivir (ALV) is a cyclophilin inhibitor with pan‐genotypic activity against hepatitis C virus (HCV). Here, we characterize the viral kinetics observed in 249 patients infected with HCV …
Number of citations: 35 aasldpubs.onlinelibrary.wiley.com
JM Pawlotsky, R Flisiak, SK Sarin, J Rasenack… - …, 2015 - Wiley Online Library
Alisporivir is a cyclophilin inhibitor with pan‐genotypic anti–hepatitis C virus (HCV) activity and a high barrier to viral resistance. The VITAL‐1 study assessed alisporivir as interferon (IFN…
Number of citations: 52 aasldpubs.onlinelibrary.wiley.com
U Chatterji, JA Garcia-Rivera, J Baugh… - Antimicrobial agents …, 2014 - Am Soc Microbiol
Alisporivir (ALV), a cyclophilin inhibitor, is a host-targeting antiviral (HTA) with multigenotypic anti-hepatitis C virus (HCV) activity and a high barrier to resistance. Recent advances have …
Number of citations: 42 journals.asm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.